molecular formula C17H10N6O4S B14115236 (2E)-[2-(2-nitrophenyl)hydrazinylidene][4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile

(2E)-[2-(2-nitrophenyl)hydrazinylidene][4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile

Cat. No.: B14115236
M. Wt: 394.4 g/mol
InChI Key: GAJIRMRBWZGLEW-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(2-nitrophenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that features a thiazole ring substituted with nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2-nitrophenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of nitrophenyl groups at specific positions. Common reagents used in these reactions include thioamides, nitriles, and nitrobenzene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(2-nitrophenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced to amines under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl groups would yield nitro derivatives, while reduction would produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It could be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of (Z)-N-(2-nitrophenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets The nitrophenyl groups and the thiazole ring can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(2-nitrophenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl chloride
  • (Z)-N-(2-nitrophenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl bromide

Uniqueness

(Z)-N-(2-nitrophenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is unique due to the presence of the cyanide group, which can significantly influence its reactivity and potential applications. The cyanide group can participate in additional chemical reactions, providing a versatile functional group for further modifications.

Properties

Molecular Formula

C17H10N6O4S

Molecular Weight

394.4 g/mol

IUPAC Name

(2E)-N-(2-nitroanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide

InChI

InChI=1S/C17H10N6O4S/c18-9-14(21-20-13-6-1-2-7-16(13)23(26)27)17-19-15(10-28-17)11-4-3-5-12(8-11)22(24)25/h1-8,10,20H/b21-14+

InChI Key

GAJIRMRBWZGLEW-KGENOOAVSA-N

Isomeric SMILES

C1=CC=C(C(=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)NN=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.